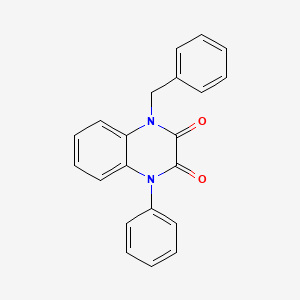
1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione is an organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione can be achieved through several methods. One efficient method involves a one-pot reaction at room temperature using substituted o-phenylene diamine and oxalic acid under solvent-free conditions . This method is notable for its simplicity and high atom economy. Industrial production methods often focus on optimizing reaction conditions to maximize yield and minimize costs, often employing green chemistry principles to reduce environmental impact .
Analyse Chemischer Reaktionen
1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, free radical bromination at the benzylic position can yield brominated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, quinoxaline derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. Quinoxaline derivatives are known to act as antagonists of the AMPA, kainate, and NMDA receptors of the ionotropic glutamate receptor family . These interactions can modulate neurotransmission and have implications for treating neurological disorders .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-phenyl-1,4-dihydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives, such as 1,4-dihydroquinoxaline-2,3-dione and 3-methyl-1-(7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5,6-b]quinoxaline . While these compounds share a similar core structure, their substituents and functional groups confer unique properties and biological activities. The presence of benzyl and phenyl groups in this compound distinguishes it from other derivatives, potentially enhancing its interactions with specific molecular targets .
Eigenschaften
CAS-Nummer |
65647-95-2 |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-benzyl-4-phenylquinoxaline-2,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20-21(25)23(17-11-5-2-6-12-17)19-14-8-7-13-18(19)22(20)15-16-9-3-1-4-10-16/h1-14H,15H2 |
InChI-Schlüssel |
FTKKPWFEEMYASE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C(=O)C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


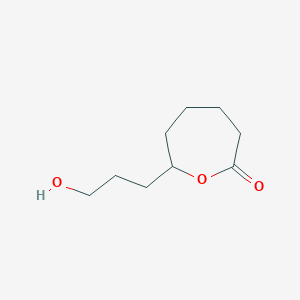
![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
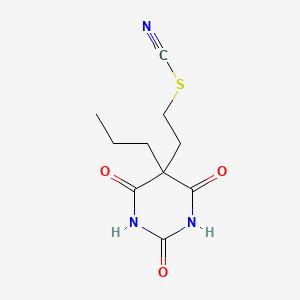
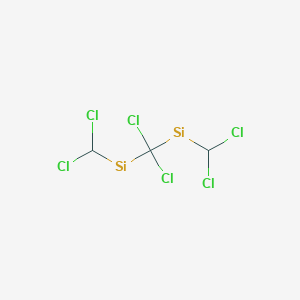
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
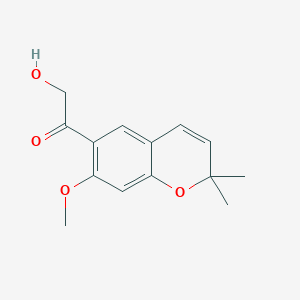

![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
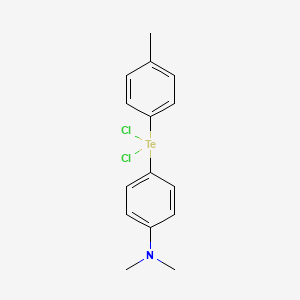
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

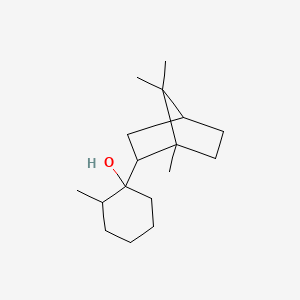
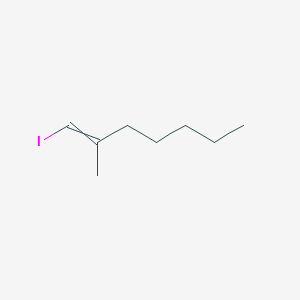
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
